7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester

Vue d'ensemble

Description

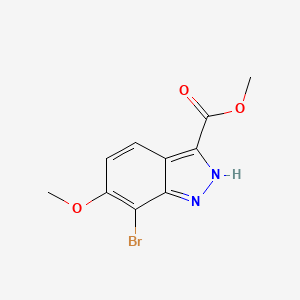

7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is an organic compound with the molecular formula C10H9BrN2O3. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its biological activities . This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid methyl ester group at the 3rd position of the indazole ring.

Méthodes De Préparation

The synthesis of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7th position. . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include brominating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Inhibitors of Human Neutrophil Elastase

One of the primary applications of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is in the development of inhibitors for human neutrophil elastase (HNE). HNE is an enzyme implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The compound has shown promise as a lead structure for the synthesis of N-benzoylindazole derivatives, which have been identified as effective HNE inhibitors .

Protein Kinase/Akt Inhibitors

The compound is also utilized in the preparation of indazole-pyridine-based protein kinase/Akt inhibitors. These inhibitors play a crucial role in cancer therapy by targeting the Akt signaling pathway, which is often dysregulated in tumors. The indazole moiety provides a scaffold that can be modified to enhance potency and selectivity against various kinases .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing effective inhibition, which suggests their potential use in developing new antibiotics .

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex indazole derivatives. These derivatives are valuable in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anticancer properties .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that specific modifications to the indazole structure significantly enhanced HNE inhibition, highlighting the importance of structural diversity in drug design .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased antimicrobial activity, suggesting that this compound can be a scaffold for developing new antimicrobial agents .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester include other indazole derivatives such as:

- Methyl 7-bromo-2H-indazole-3-carboxylate

- 7-Bromo-1H-indazole-3-carboxylic acid methyl ester

- 1H-Indazole-3-carboxylic acid methyl ester

These compounds share structural similarities but differ in the position and type of substituents on the indazole ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Activité Biologique

Overview

7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is an indazole derivative recognized for its diverse biological activities. With the molecular formula C10H9BrN2O3 and a molecular weight of 285.1 g/mol, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Target and Mode of Action

The compound primarily acts as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. By inhibiting this enzyme, it reduces inflammation and modulates various cellular signaling pathways, particularly the Akt signaling pathway, which is crucial for cell growth and survival.

Biochemical Pathways

this compound influences several biochemical pathways:

- Cell Cycle Regulation: It may affect cell cycle progression by inhibiting specific enzymes involved in cell division.

- Volume Regulation: The compound has implications in regulating cellular volume through its interactions with various proteins and enzymes.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Inhibition of Enzymatic Activity: It specifically inhibits human neutrophil elastase, leading to decreased inflammation.

- Modulation of Gene Expression: The compound influences gene expression patterns that are essential for cell survival and proliferation.

In Vitro Studies

In laboratory settings, this compound has shown promising results:

- Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

- Dosage Effects: Studies indicate that lower dosages effectively inhibit neutrophil elastase without significant toxicity.

In Vivo Studies

Animal model studies reveal varying effects based on dosage:

- At low doses, the compound effectively reduces inflammation markers with minimal adverse effects.

- Higher doses may lead to increased efficacy but also a higher risk of toxicity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 6-bromo-1H-indazole-3-carboxylate | Similar indazole core | Lacks methoxy group at position 6 | Moderate anti-inflammatory |

| 5-Bromo-2-methylindazole | Indazole structure | Substituted at position 5 | Antimicrobial properties |

| 7-Methoxyindazole | Indazole structure | Lacks bromine substitution; methoxy group at position 7 | Potential anticancer activity |

Case Studies

Recent studies have highlighted the anti-inflammatory properties of indazole derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

Propriétés

IUPAC Name |

methyl 7-bromo-6-methoxy-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZODJJSLNQRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NNC(=C2C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.